LogP Comparison: Methyl vs. Ethyl Ester
The target compound's methyl ester at C-2 confers measurably lower computed lipophilicity than the ethyl ester analog (CAS 117657-42-8). This difference directly influences predicted membrane permeability, aqueous solubility, and reversed-phase HPLC retention, parameters that are critical when prioritising fragments for medicinal chemistry optimisation or when selecting building blocks for parallel synthesis libraries .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 (C11H14BrNO4, MW 304.14) |
| Comparator Or Baseline | 1-Tert-butyl 2-ethyl 5-bromo-1H-pyrrole-1,2-dicarboxylate (CAS 117657-42-8): LogP = 3.21 (C12H16BrNO4, MW 318.16) |
| Quantified Difference | ΔLogP = −0.39 (target is ~0.4 log units less lipophilic); ΔMW = −14.02 g·mol⁻¹ |
| Conditions | Computational prediction (chemsrc.com database; method unspecified) |
Why This Matters
A ΔLogP of −0.39 represents a meaningful reduction in lipophilicity that can translate into improved aqueous solubility and more favourable in vitro ADME parameters, guiding procurement decisions when selecting among 5-bromo-pyrrole-1,2-dicarboxylate building blocks.
